molecular formula C17H15ClN2O4S B2433386 N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide CAS No. 343372-69-0

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide

Cat. No.: B2433386
CAS No.: 343372-69-0
M. Wt: 378.83
InChI Key: LCAYWDANTWYSBO-UHFFFAOYSA-N
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Description

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a chlorophenyl group, an isoxazole ring, and a methoxybenzenesulfonamide moiety, making it a subject of interest in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of 2-chlorobenzonitrile with hydroxylamine to form 3-(2-chlorophenyl)-5-isoxazole. This intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(2,4-dichlorophenoxy)phenol
  • 4-Chloro-3,5-dimethylphenol
  • 2,4-Dinitrophenylhydrazine

Uniqueness

N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-4-methoxybenzenesulfonamide is unique due to its combination of a chlorophenyl group, an isoxazole ring, and a methoxybenzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-23-12-6-8-14(9-7-12)25(21,22)19-11-13-10-17(20-24-13)15-4-2-3-5-16(15)18/h2-10,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAYWDANTWYSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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